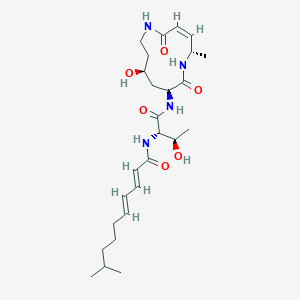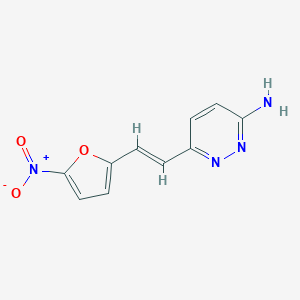
硝呋吡嗪
描述
Nifurprazine is a nitrofuran derivative known for its potent antibacterial and trypanocidal properties. It is primarily used as a topical antibacterial agent in veterinary medicine, particularly for the treatment of animal diseases . The compound has shown significant antiparasitic effects against Trypanosoma cruzi and Trypanosoma brucei .
科学研究应用
硝呋吡嗪在科学研究中具有广泛的应用:
化学: 它被用作研究硝基呋喃衍生物及其化学性质的模型化合物。
生物学: 硝呋吡嗪因其抗寄生虫作用而被研究,特别是针对锥虫属。
医学: 研究重点在于其在治疗寄生虫感染和抗菌特性方面的潜在用途。
工业: 硝呋吡嗪用于兽药和局部抗菌剂的开发.
作用机制
硝呋吡嗪通过氧化还原循环发挥作用,从而产生活性氧物质,破坏目标生物的细胞成分。 该化合物特异性地靶向锥虫属中的脂酰胺脱氢酶和锥虫硫氧还蛋白还原酶等酶,导致其抑制并随后导致寄生虫死亡 .
类似化合物:
硝呋唑: 另一种具有抗菌特性的硝基呋喃衍生物,主要用于治疗胃肠道感染。
呋喃妥因: 一种用于治疗泌尿道感染的硝基呋喃抗生素。
呋喃唑酮: 一种用于治疗细菌和原生动物感染的硝基呋喃抗菌剂.
硝呋吡嗪的独特性: 硝呋吡嗪因其强大的杀锥虫活性及其氧化还原循环能力而脱颖而出,使其对锥虫属非常有效。 其独特的作用机制和广谱抗菌特性进一步将其与其他硝基呋喃衍生物区分开来 .
准备方法
合成路线和反应条件: 硝呋吡嗪可以通过一系列化学反应合成,这些反应涉及将 5-硝基糠醛与水合肼缩合生成 5-硝基糠醛腙。 然后将该中间体与 3-氯哒嗪反应生成硝呋吡嗪 .
工业生产方法: 硝呋吡嗪的工业生产涉及类似的合成路线,但规模更大,并优化了反应条件以确保高产率和纯度。 该过程通常包括结晶和纯化等步骤,以获得最终产品 .
反应类型:
氧化: 硝呋吡嗪会发生氧化反应,特别是在硝基呋喃部分,导致形成各种氧化产物。
还原: 在特定条件下,硝呋吡嗪中的硝基可以还原为氨基。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用二硫化钠和催化氢化等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
形成的主要产物:
氧化: 氧化产物包括亚硝基和羟胺衍生物。
还原: 还原导致形成胺衍生物。
取代: 取代反应生成各种取代的哒嗪衍生物.
相似化合物的比较
Nifuroxazide: Another nitrofuran derivative with antibacterial properties, primarily used for gastrointestinal infections.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness of Nifurprazine: Nifurprazine stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .
属性
IUPAC Name |
6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWLRMBWIWKFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862715 | |
| Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-20-6 | |
| Record name | Nifurprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial spectrum of Nifurprazine?
A1: Nifurprazine exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, Nifurprazine has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].
Q2: How does the efficacy of Nifurprazine compare to other nitrofuran derivatives?
A2: Research indicates that Nifurprazine demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].
Q3: How does the temperature affect the toxicity of Nifurprazine in fish?
A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of Nifurprazine hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].
Q4: How does the administration method of Nifurprazine affect its therapeutic efficacy?
A6: In ayu fish infected with Vibrio anguillarum, bathing in Nifurprazine solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].
Q5: Are there known instances of bacterial resistance to Nifurprazine?
A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including Nifurprazine []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.
Q6: What analytical methods are used to detect and quantify Nifurprazine?
A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect Nifurprazine in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by Nifurprazine, allowing for the determination of its concentration in a given sample.
Q7: Are there any known allergic reactions to Nifurprazine?
A9: Yes, there have been reported cases of contact allergy to Nifurprazine (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


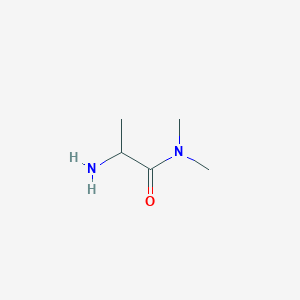




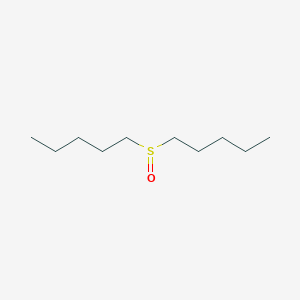
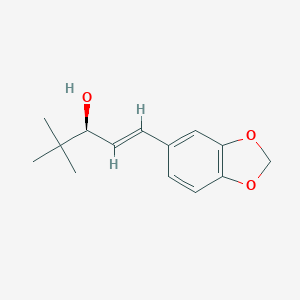
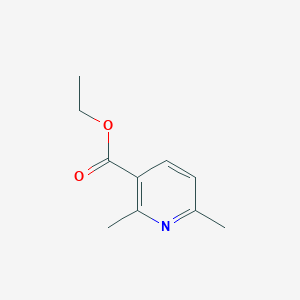



![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)

